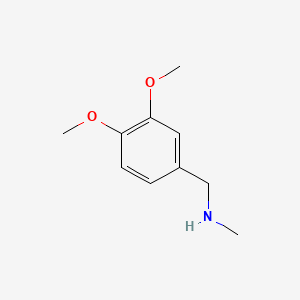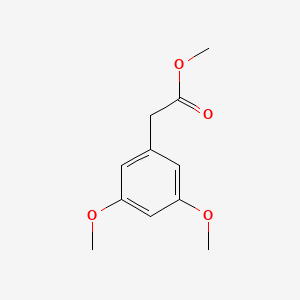
2,3-Dimethyl-6-nitroquinoxaline
Vue d'ensemble
Description
2,3-Dimethyl-6-nitroquinoxaline is a chemical compound with the linear formula C10H9N3O2 . It has a molecular weight of 203.202 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of 2,3-Dimethyl-6-nitroquinoxaline involves the reaction of 4-nitro-o-phenylenediamine . The direct condensation of various benzene-1,2-diamines with 1,2-dicarboxyl compounds has been successfully achieved in excellent yields using an (NH4Cl-CH3OH) catalyst system at room temperature .Molecular Structure Analysis
The quinoxaline ring systems of 2,3-Dimethyl-6-nitroquinoxaline are essentially planar, with maximum deviations of 0.006 (1) and 0.017 (1) Å . In the crystal, molecules are linked into chains propagating along [001]: one forms zigzag chains linked by C—H O hydrogen bonds, whilst the other forms ladder-like chains by way of C—H N and C—H O hydrogen bonds .Chemical Reactions Analysis
2,3-Dihydroxyquinoxaline (dhq) undergoes electrophilic substitution reaction with sulphuric acid solution and potassium nitrate to form 2,3-dihydroxy-6-nitroquinoxaline .Physical And Chemical Properties Analysis
2,3-Dimethyl-6-nitroquinoxaline is a solid at ambient temperature . It has a molecular weight of 203.2 .Applications De Recherche Scientifique
Synthesis and Structural Studies
2,3-Dimethyl-6-nitroquinoxaline has been studied in the synthesis of various ligands and copper (II) complexes. These synthesized compounds have been evaluated for their catecholase activities under aerobic conditions. The study found that the reaction rate depended on various factors including the nature of substituents in the quinoxaline ring. This research provides insights into the synthesis process and potential applications in catalysis and enzymatic studies (Bouanane et al., 2017).
Biological Activity Modeling
Another study focused on modeling the biological activity of quinoxalin derivatives, including 2,3-dimethylquinoxalin. The research utilized mass spectrometry and dissociative electron capture spectroscopy, highlighting the antimicrobial, antifungal, and bactericidal properties of these compounds. The study provides valuable data for understanding the biological activity of 2,3-dimethyl-6-nitroquinoxaline derivatives (Tayupov et al., 2021).
Reactions and Mechanisms
Research on the reactivity of nitroquinoxaline-N-oxides, including 2,3-dimethyl-6-nitroquinoxaline, has shown that these compounds undergo transformations into chloro-nitroquinoxalines. This study provides valuable information on the orientation of entering chloride ions and the elimination processes, useful in chemical synthesis and reaction mechanism studies (Nasielski‐Hinkens et al., 2010).
Antibacterial Properties
A study aimed at synthesizing new quinoxaline-based heterocycles, including derivatives of 2,3-dimethyl-6-nitroquinoxaline, evaluated their antibacterial properties. The synthesized compounds showed promising antibacterial effects against various bacterial strains. This research is significant for the development of new antibacterial agents and understanding the spectrum of activity of quinoxaline derivatives (Taiwo et al., 2021).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Mécanisme D'action
Target of Action
Quinoxaline derivatives, to which this compound belongs, have been shown to exhibit potent antiviral activity against various viruses .
Mode of Action
It has been suggested that similar compounds may bind by intercalation into the dna helix, disturbing steps vital for viral uncoating .
Biochemical Pathways
The antiviral activity of similar quinoxaline derivatives suggests that they may interfere with the replication cycle of viruses .
Pharmacokinetics
The compound’s molecular weight (2032 g/mol) and formula (C10H9N3O2) suggest that it may have suitable properties for absorption and distribution .
Result of Action
The result of 2,3-Dimethyl-6-nitroquinoxaline’s action is likely to be the inhibition of viral replication, given its antiviral activity. This could potentially lead to a decrease in viral load and alleviation of symptoms in infected individuals .
Propriétés
IUPAC Name |
2,3-dimethyl-6-nitroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-6-7(2)12-10-5-8(13(14)15)3-4-9(10)11-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRSTGHGOVMLRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346041 | |
| Record name | 2,3-Dimethyl-6-nitroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24783449 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2,3-Dimethyl-6-nitroquinoxaline | |
CAS RN |
2942-03-2 | |
| Record name | 2,3-Dimethyl-6-nitroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the crystal structure of 2,3-Dimethyl-6-nitroquinoxaline influence its intermolecular interactions?
A2: The crystal packing of 2,3-Dimethyl-6-nitroquinoxaline is stabilized by a network of intermolecular interactions. Chains of molecules extend along the crystallographic [] direction, held together by C–H⋯O hydrogen bonds in a zigzag pattern for one type of chain and a ladder-like pattern for the other. [] Furthermore, weak π–π interactions between the aromatic rings of neighboring molecules contribute to the overall stability of the crystal structure. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-(Dimethylamino)ethyl-methylamino]-1-phenylpent-1-en-3-one](/img/structure/B1297031.png)
![5-Benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1297035.png)
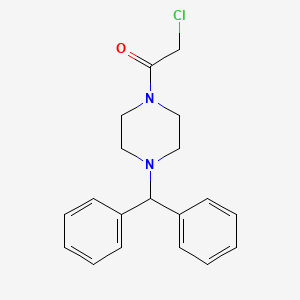
![Naphtho[2,3-d][1,3]dioxole-6-carbonitrile](/img/structure/B1297040.png)
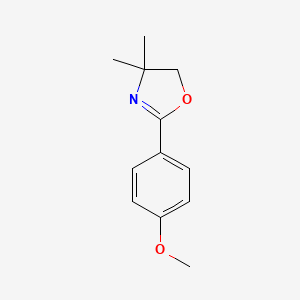
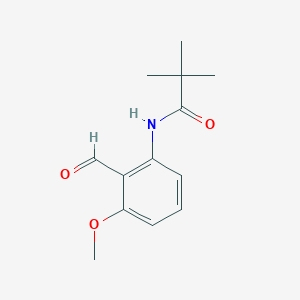
![Thieno[3,2-b]thiophene-2,5-dicarbaldehyde](/img/structure/B1297048.png)
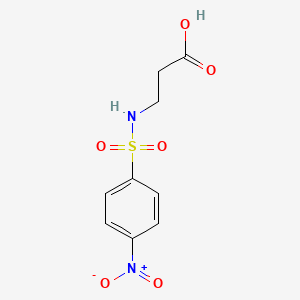
![(5-Phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B1297055.png)
![1H-Indene-1,3(2H)-dione, 2-[(4-fluorophenyl)methylene]-](/img/structure/B1297062.png)


